Pyrrolo[1,2-c]pyrimidine-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-4-7-5-10-6-11-3-1-2-8(7)11/h1-3,5-6H |
InChI Key |
NRZMRKDFNPVPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC=C(C2=C1)C#N |
Origin of Product |
United States |
Reactivity, Transformations, and Derivatization of Pyrrolo 1,2 C Pyrimidine 4 Carbonitrile and Its Core Structure
Functional Group Interconversions at the Nitrile Position
The nitrile (cyano) group is a valuable functional group in organic synthesis due to its ability to be converted into a range of other functionalities. vanderbilt.edu These transformations typically involve reactions such as reduction or hydrolysis. For Pyrrolo[1,2-c]pyrimidine-4-carbonitrile, these interconversions provide pathways to amines, aldehydes, and carboxylic acid derivatives, significantly broadening the synthetic utility of the core structure.
Reduction of the Nitrile Group The reduction of the nitrile can lead to two primary products depending on the reagents and conditions used.
Primary Amines: Catalytic hydrogenation (e.g., using H₂ over a metal catalyst) or reduction with strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can convert the nitrile group into a primary amine (R-CH₂NH₂). vanderbilt.eduimperial.ac.uk This transformation would yield the corresponding aminomethyl-pyrrolopyrimidine, introducing a basic and nucleophilic site.
Aldehydes: Selective reduction to the aldehyde can be achieved using reagents like Diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. vanderbilt.edu The reaction proceeds via an imine intermediate which is then hydrolyzed during workup to afford the aldehyde (R-CHO). imperial.ac.uk
Hydrolysis of the Nitrile Group The nitrile group can also be hydrolyzed under acidic or basic conditions to yield either an amide or a carboxylic acid.
Amides: Partial hydrolysis of the nitrile leads to the formation of a carboxamide (R-CONH₂).
Carboxylic Acids: Complete hydrolysis under more forcing conditions results in the formation of a carboxylic acid (R-COOH).
The following table summarizes the potential functional group interconversions at the C4-nitrile position of the pyrrolopyrimidine core.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Class |
| Nitrile (-C≡N) | LiAlH₄ or H₂/Catalyst | Aminomethyl (-CH₂NH₂) | Primary Amine |
| Nitrile (-C≡N) | DIBAL-H, then H₂O | Aldehyde (-CHO) | Aldehyde |
| Nitrile (-C≡N) | H₂O, H⁺ or OH⁻ (mild) | Carboxamide (-CONH₂) | Amide |
| Nitrile (-C≡N) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid (-COOH) | Carboxylic Acid |
Alkylation and Arylation Reactions
Alkylation and arylation reactions are fundamental strategies for modifying the pyrrolopyrimidine scaffold, allowing for the introduction of various substituents that can modulate the molecule's properties. These reactions can occur at different positions, including nitrogen atoms and carbon atoms of the heterocyclic rings.
N-Alkylation Research into related pyrrolopyrimidine derivatives has shown that the nitrogen atoms of the core structure can be readily alkylated. In one study, the N-3 position of a pyrrolopyrimidine core was functionalized with various alkyl chains to explore structure-activity relationships (SAR). nih.gov The potency of the compounds was found to be sensitive to the nature of the N-alkyl group. For instance, an ethyl group at this position was found to be more potent than longer chains like butyl or pentyl, while constraining the alkyl chain into a cyclohexyl ring resulted in a significant increase in potency. nih.gov
Table 1: Effect of N-3 Alkyl Group on Potency of Pyrrolopyrimidine Derivatives nih.gov
| Analogue | N-3 Substituent | Relative Potency |
|---|---|---|
| 5a | -(CH₂)₃OH | Baseline |
| 5b | -(CH₂)₂OH | >2x more potent than 5a |
| 5c | -(CH₂)₄OH | Less potent than 5a |
| 5d | -(CH₂)₅OH | Less potent than 5a |
C-H Arylation Direct C-H arylation is a powerful modern method for forming carbon-carbon bonds. While specific examples on the Pyrrolo[1,2-c]pyrimidine-4-carbonitrile isomer are not detailed, studies on the related Pyrrolo[2,3-d]pyrimidine scaffold demonstrate the feasibility of this approach. Palladium-catalyzed direct C-H arylation has been successfully used to introduce aryl groups at various positions of the pyrrole (B145914) ring with high regioselectivity. bohrium.comresearchgate.netrsc.org These reactions often employ aryl iodides as the arylating agent in the presence of a palladium catalyst. bohrium.comresearchgate.net Such strategies could potentially be adapted to the Pyrrolo[1,2-c]pyrimidine (B3350400) core to synthesize novel aryl-substituted derivatives.
Desulfonylation Strategies
In some synthetic routes, a sulfonyl group may be used as an activating or directing group and subsequently removed. Desulfonylation reactions achieve the cleavage of a carbon-sulfur bond, typically replacing the sulfonyl group with a hydrogen atom. wikipedia.org These reactions are generally reductive in nature because the sulfonyl group is strongly electron-withdrawing. wikipedia.org
While specific desulfonylation of a Pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivative is not prominently documented, general methods could be applied. Key strategies for desulfonylation include:
Reductive Desulfonylation with Active Metals: Reagents such as sodium amalgam or aluminum amalgam are effective for cleaving the C-S bond. wikipedia.org
Transition Metal-Catalyzed Reduction: Palladium complexes, often in the presence of a hydride source, can mediate reductive desulfonylation. wikipedia.org
Tin Hydrides: Reagents like tributyltin hydride are also used for the reductive removal of sulfonyl groups. wikipedia.org
Table 2: Common Reagents for Reductive Desulfonylation wikipedia.org
| Reagent Class | Example Reagent(s) | Typical Conditions |
|---|---|---|
| Active Metals | Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg) | Reductive cleavage |
| Tin Hydrides | Tributyltin hydride (Bu₃SnH) | Radical-based reduction |
| Transition Metals | Pd(PPh₃)₄ / LiHBEt₃ | Catalytic reduction |
Ring Expansion and Contraction Reactions
Skeletal transformations of heterocyclic systems, including ring expansions and contractions, are powerful methods for accessing novel molecular frameworks. Such reactions could potentially be applied to the pyrrolopyrimidine core to generate different heterocyclic systems, including polyazamacrocycles.
While direct ring expansion or contraction examples for the Pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold are scarce, related transformations in other nitrogen-containing heterocycles illustrate the principle. For instance, pyridazines have been synthesized through the ring expansion of diazepinone precursors. mdpi.com Conversely, photochemical ring contraction of pyridines has been used to produce pyrrolidine (B122466) derivatives. nih.gov
The synthesis of polyazamacrocycles often involves the cyclization of long-chain precursors. A relevant strategy is the formation of macrocycles like cyclam, a tetraazamacrocycle, which can be synthesized from acyclic precursors containing appropriately placed reactive groups and nitrogen atoms. vanderbilt.edu A hypothetical pathway to a macrocycle from a pyrrolopyrimidine derivative could involve functionalizing the core with two reactive side chains that can subsequently be cyclized to form a large ring fused to the original heterocyclic scaffold.
Synthesis of Bis-Heterocyclic Pyrrolopyrimidine Systems
The synthesis of molecules containing two or more heterocyclic units, known as bis-heterocycles, is of significant interest as it can lead to compounds with unique properties. A general strategy for creating such systems involves using a bifunctional starting material that can undergo cyclization reactions at both ends.
One established method for creating bis-heterocyclic systems is the use of bis(2-cyanoacetamide) as a precursor. orientjchem.org This compound can react with various reagents to form symmetrical bis-heterocycles, such as bis-pyridones. orientjchem.org A similar approach could be envisioned for pyrrolopyrimidine systems. For example, a bis-pyrrolopyrimidine could potentially be synthesized by reacting a suitable bifunctional precursor with two equivalents of a reagent that forms the pyrrolopyrimidine core, or by coupling two pre-formed, functionalized pyrrolopyrimidine units.
Furthermore, domino reactions provide an efficient route to complex fused heterocycles. For instance, a domino C-N coupling/hydroamination reaction has been developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracil (B121893) precursors. beilstein-journals.orgnih.gov This demonstrates how complex, multi-ring systems incorporating the pyrrolopyrimidine motif can be constructed efficiently.
Pharmacological and Biological Activity Profiles of Pyrrolo 1,2 C Pyrimidine 4 Carbonitrile Derivatives: in Vitro Investigations
Antineoplastic and Anticancer Activities
Derivatives of the pyrrolo[1,2-c]pyrimidine (B3350400) structure have demonstrated potential as anticancer agents. Research indicates that these compounds can target specific pathways within cancer cells, which leads to a decrease in cell viability and an increase in programmed cell death, or apoptosis. The introduction of various substituents to the pyrimidine (B1678525) ring has been shown to significantly affect the activity of these compounds against different cancer cell lines. For instance, certain fused pyrrolo[1,2-c]pyrimidine derivatives have shown considerable cytotoxic effects against liver cancer cell lines, such as HepG2 and Huh7. The mechanism behind this cytotoxicity was identified as the induction of apoptosis through the activation of caspase-3 and the cleavage of PARP.
In a study focusing on heterocyclic-fused pyrimidine derivatives, a series of novel compounds, including pyrrolo[1,2-c]pyrimidines, were designed and synthesized to evaluate their potential as anticancer agents. msa.edu.eg These newly synthesized compounds underwent cytotoxic screening against the MCF-7 breast cancer cell line. msa.edu.eg
The mechanism of action for many pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives involves the inhibition of kinase enzymes. These compounds can function as ATP-competitive inhibitors, where the nitrile group is thought to improve the molecule's binding affinity to the target enzyme.
Certain derivatives of pyrrolo[1,2-c]pyrimidine have been identified as potent inhibitors of Phosphoinositide 3-Kinase Alpha (PI3Kα). Specifically, compounds that incorporate a morpholine (B109124) moiety, such as pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine-2-carbonitrile, have demonstrated significant PI3Kα inhibition with IC₅₀ values below 100 nM. Molecular docking studies have suggested that this inhibitory activity is due to the formation of key hydrogen bonds with the valine 851 residue located in the active site of the enzyme. The presence of the morpholine group is believed to enhance both the solubility of the compound and its ability to bind to the target.
Analogues of pyrrolo[1,2-c]pyrimidine have been shown to inhibit the proliferation of cancer cells by blocking the phosphorylation of the Epidermal Growth Factor Receptor (EGFR). This indicates that the pyrrolo[1,2-c]pyrimidine scaffold is a viable starting point for developing EGFR inhibitors.
Currently, there is no available research data from the conducted searches specifically detailing the in vitro inhibitory activity of pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives against Leucine-Rich Repeat Kinase 2 (LRRK2).
Beyond EGFR, derivatives of pyrrolo[1,2-c]pyrimidine have been evaluated for their inhibitory effects on other non-receptor and receptor tyrosine kinases. In a study involving a series of novel heterocyclic-fused pyrimidines, several compounds based on the pyrrolo[1,2-c]pyrimidine framework were tested for their kinase inhibitory activity against c-Src and VEGFR. msa.edu.eg The results indicated that the tested compounds were generally more potent against the non-receptor tyrosine kinase c-Src than against VEGFR. msa.edu.eg One particular compound, designated as 18 , demonstrated the highest activity, with an 81% inhibition of c-Src activity. msa.edu.eg Molecular docking studies were also performed to understand the potential binding interactions between these molecules and the ATP binding pocket of the kinase enzymes. msa.edu.eg
Table 1: In Vitro Tyrosine Kinase Inhibition by Pyrrolo[1,2-c]pyrimidine Derivatives
| Compound | Target Kinase | % Inhibition |
|---|---|---|
| 5 | c-Src, VEGFR | Not specified |
| 7 | c-Src, VEGFR | Not specified |
| 9 | c-Src, VEGFR | Not specified |
| 18 | c-Src | 81% |
| 18 | VEGFR | Less potent than against c-Src |
Data sourced from a study on novel heterocyclic-fused pyrimidine derivatives. msa.edu.eg
Based on the conducted searches, there is no available information regarding the in vitro activity of pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives as antifolates or as inhibitors of the purine (B94841) biosynthesis pathway, including the enzyme glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase).
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HeLa, MCF-7, A-549)
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines. In one study, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7), lung carcinoma (A-549), prostate cancer (PC3), and colon cancer (SW480) cell lines using the MTT assay. nih.gov
Notably, compound 10b exhibited strong cytotoxic activity against MCF-7 cells with a half-maximal inhibitory concentration (IC50) value of 1.66 µM. nih.gov Similarly, compound 9e showed significant cytotoxicity against A-549 cells with an IC50 value of 4.55 µM. nih.gov Further investigation into the mechanism of action suggested that the cytotoxic effects of these compounds on cancer cells may be mediated through the induction of apoptosis. nih.gov Flow cytometry analysis revealed a significant increase in the percentage of late apoptotic cells and cell cycle arrest at different phases. nih.gov For instance, compound 9e was suggested to activate the mitochondrial apoptotic pathway in A-549 cells. nih.gov Another compound from the series, 10a , was found to be the most potent against PC3 cells, with an IC50 of 0.19 µM. nih.gov
In a separate study, a different set of halogenated (E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives were synthesized and evaluated for their cytotoxic effects against mammary gland cancer (MCF-7), hepatocellular carcinoma (HepG2), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. nih.gov While all synthesized derivatives showed varying levels of cytotoxicity, compounds 5e , 5h , 5k , and 5l displayed modest cytotoxic effects against all tested cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov
A pyrrolidine (B122466) derivative has also been investigated for its anticancer activity on the MCF-7 breast cancer cell line. depauw.edu Preliminary results suggest that this compound may induce apoptosis and disrupt cell movement in MCF-7 cells, indicating its potential to inhibit both early and late-stage cancer cells. depauw.edu
Table 1: In Vitro Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9e | A-549 | 4.55 nih.gov |
| 10a | PC3 | 0.19 nih.gov |
| 10b | MCF-7 | 1.66 nih.gov |
| 5e | HeLa, MCF-7, HepG2, MDA-MB-231 | 29-59 nih.gov |
| 5h | HeLa, MCF-7, HepG2, MDA-MB-231 | 29-59 nih.gov |
| 5k | HeLa, MCF-7, HepG2, MDA-MB-231 | 29-59 nih.gov |
| 5l | HeLa, MCF-7, HepG2, MDA-MB-231 | 29-59 nih.gov |
Mechanisms of DNA Interaction
The pyrrolo[2,1-c] nih.govnih.govbenzodiazepines (PBDs), a class of compounds structurally related to pyrrolopyrimidines, are known for their sequence-selective covalent binding to the minor groove of DNA. nih.gov This interaction is a two-step process. nih.gov The first step involves a rapid, reversible, non-covalent association of the PBD molecule within the DNA minor groove, driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov The PBD molecule searches for a favorable low-energy binding site. nih.gov
The second, slower step involves the formation of a covalent aminal linkage between the C11 position of the PBD and the C2-NH2 group of a guanine (B1146940) base. nih.gov This covalent bond formation can take up to 24 hours to complete. nih.gov The specific three-dimensional shape of PBDs, conferred by their chiral C11a(S)-position, allows them to fit snugly into the minor groove of the DNA double helix. nih.gov This interaction with DNA is believed to be a key mechanism for their antitumor activity, as it can interfere with cellular processes like transcription and replication. nih.govnih.gov
Antiviral Activities
SARS-CoV-2 Main Protease (Mpro) Inhibition
The main protease (Mpro), also known as 3CL protease, is a crucial enzyme for the replication of SARS-CoV-2. mdpi.com It cleaves the viral polyproteins at 11 specific sites to produce functional non-structural proteins that are essential for viral replication and suppression of the host's innate immune response. mdpi.com Due to its high conservation among coronaviruses, Mpro is a prime target for the development of antiviral drugs. mdpi.com
Pyrrolo-pyrimidine-based compounds have been identified as potential inhibitors of the SARS-CoV-2 macrodomain (Mac1), another essential viral protein. nih.govnih.gov These compounds are attractive candidates as they mimic the structure of adenine (B156593), enabling them to fit into the ADP-ribose binding pocket of Mac1. nih.gov One such derivative, compound 4a , was found to inhibit SARS-CoV-2 Mac1 activity in vitro with a half-maximal inhibitory concentration (IC50) of 6.1 µM. nih.gov However, its acidic side chain was thought to limit its permeability and effectiveness in reducing viral replication. nih.govnih.gov
To address this, more hydrophobic derivatives of 4a were developed. nih.govnih.gov Four of these derivatives, 5a , 5c , 6d , and 6e , not only inhibited Mac1 in vitro but also demonstrated the ability to inhibit the replication of murine hepatitis virus (MHV). nih.govnih.gov Furthermore, compounds 5c and 6e were shown to inhibit SARS-CoV-2 replication, particularly in the presence of interferon-γ (IFN-γ). nih.govnih.gov This specific activity in the presence of IFN-γ strongly suggests that they target Mac1 at the tested concentrations. nih.gov
HIV Integrase Inhibition
HIV-1 integrase is a key enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. nih.gov As such, it is a validated target for the development of antiretroviral drugs. nih.gov
Research has explored various heterocyclic compounds, including those with a pyrrolopyrimidine backbone, as potential HIV-1 integrase inhibitors. nih.govgoogle.com For instance, a series of 2-pyrrolinones were identified through pharmacophore modeling and subsequently synthesized, with some showing strand transfer inhibitory activity and antiviral effects. nih.gov While not directly pyrrolo[1,2-c]pyrimidine-4-carbonitriles, these findings highlight the potential of related nitrogen-containing heterocyclic scaffolds in targeting HIV integrase.
Anti-inflammatory and Analgesic Activities
Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govmdpi.com
A number of pyrimidine derivatives have been investigated for their anti-inflammatory and antioxidant properties, with a focus on their ability to selectively inhibit COX-2. nih.govmdpi.com In one study, a series of novel fused pyrrolopyrimidine derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net The results indicated that compounds 3a , 4b , and 8e were the most potent among the synthesized analogues. nih.govresearchgate.net Molecular docking studies suggested that these compounds have the potential to act as antioxidant and anti-inflammatory agents through the inhibition of targets including COX-2. nih.govresearchgate.net
Another study focused on pyrimidine derivatives L1-L4 and their ability to inhibit COX-1 and COX-2 activity. nih.gov Compounds L1 and L2 demonstrated high selectivity towards COX-2, with their performance being superior to the reference drug piroxicam (B610120) and comparable to meloxicam. nih.gov These compounds also showed a dose-dependent inhibition of LPS-stimulated THP-1 cell growth and reduced levels of reactive oxygen species, confirming their antioxidant properties. nih.gov
Modulation of Prostaglandin (B15479496) E2 (PGE2) Production
Prostaglandin E2 (PGE2) is a key mediator of inflammation. nih.gov The synthesis of PGE2 involves cyclooxygenase (COX) enzymes and terminal prostaglandin E synthases (PGES). nih.gov Certain pyrimidine derivatives have demonstrated the ability to modulate the production of PGE2 by inhibiting COX enzymes, particularly COX-2, which is often upregulated during inflammation.
A study on novel spiro pyrrolo[3,4-d]pyrimidine derivatives revealed significant inhibitory activity against both COX-1 and COX-2 enzymes. rsc.org Notably, compounds 11 and 6 exhibited high selectivity towards COX-2, with selectivity indices of 175 and 129.21, respectively, compared to the standard drug celecoxib (B62257) (selectivity index of 31.52). rsc.org Another compound, 14 , showed very promising anti-inflammatory activity with an IC50 of 6.00, which was more potent than celecoxib (IC50 of 14.50). rsc.org
Similarly, newly synthesized pyrimidine-5-carbonitriles were evaluated for their COX-2 inhibitory potential. These compounds displayed significant inhibition of COX-2 at low concentrations (10⁻⁸ M to 10⁻⁹ M). nih.gov
| Compound | Selectivity Index (COX-2/COX-1) | Anti-inflammatory Activity (IC50) |
|---|---|---|
| Compound 11 | 175 | Data not available |
| Compound 6 | 129.21 | Data not available |
| Compound 14 | Data not available | 6.00 |
| Celecoxib (Reference) | 31.52 | 14.50 |
Antimicrobial and Antibacterial Activities
Inhibition of Mycobacterial Enzymes (e.g., InhA)
The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a crucial enzyme in the mycobacterial fatty acid elongation cycle and a validated target for antitubercular drugs. nih.gov Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors. nih.gov While direct inhibition data for pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives on InhA is limited in the provided results, the broader class of pyrrolidine-containing compounds shows promise. For instance, some pyrrolidinone and pyrrolidine derivatives, while not potent InhA inhibitors, demonstrated activity against M. tuberculosis with Minimum Inhibitory Concentrations (MICs) as low as 1.4 μM, suggesting alternative modes of action. nih.gov
Hybrid molecules incorporating pyranopyridine and 1,2,4-oxadiazole (B8745197) moieties have shown significant antimycobacterial activity. One such compound demonstrated an MIC of 0.31 μM against Mycobacterium tuberculosis H37Rv, proving more potent than standard drugs like isoniazid, ciprofloxacin, and ethambutol. nih.gov
Broad-Spectrum Antibacterial Effects
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated notable broad-spectrum antibacterial activity. In one study, several synthesized pyrrolo[2,3-d]pyrimidine derivatives were tested against various bacterial strains. nih.gov Compounds 3b , 3c , and 7e were particularly effective against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.gov
Another investigation into pyrido[2,3-d]pyrimidine (B1209978) and pyrrolo[2,1-b] nih.govnih.govbenzothiazole derivatives revealed significant inhibitory effects against bacteria. nih.gov Compounds 7a and 7d from the pyrido[2,3-d]pyrimidine series were more potent than the reference drug cefotaxime, with MIC values ranging from 4–12 μmol L⁻¹. nih.gov In the pyrrolo[2,1-b] nih.govnih.govbenzothiazole series, compound 9a was highly effective against Staphylococcus aureus, while compound 9d showed exceptional activity against all tested bacteria with an MIC of 4–10 μmol L⁻¹. nih.gov
Furthermore, a novel class of 1,2,4-triazolo[1,5-a]pyrimidines was identified to have good narrow-spectrum antibacterial activity against Enterococcus faecium. nih.gov
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 3b | Staphylococcus aureus | 0.31 |
| 3c | Staphylococcus aureus | 0.31 |
| 7e | Staphylococcus aureus | 0.31 |
| Ampicillin (Reference) | Staphylococcus aureus | 0.62 |
Other Significant Biological Activities
Antihyperglycemic Agents
A series of pyrrole (B145914) and pyrrolopyrimidine derivatives have been investigated for their in vivo antihyperglycemic activity. nih.gov Several compounds, including Ia-c, e , and IVg , demonstrated promising antihyperglycemic effects comparable to the standard drug, Glimepiride. nih.gov This suggests the potential of the pyrrolopyrimidine scaffold in developing new treatments for hyperglycemia.
Antihypertensive Modulators
Certain pyrimidine derivatives have been shown to possess antihypertensive properties. One study revealed that pyrimidine derivatives SR-5 , SR-8 , SR-9 , and SR-10 effectively reduced blood pressure in rats. nih.gov Their mechanism of action appears to involve vasodilation through calcium channel antagonism, as they were observed to relax phenylephrine (B352888) and K+-induced contractions in isolated rat aortic rings. nih.gov Another study on new pyrimidine derivatives found that compounds 5a, 5b, 9b, and 9c exhibited calcium channel blockade activity, leading to relaxation of rabbit aortae and a decrease in heart rate. researchgate.netosti.gov
Antiparasitic Agents (e.g., Pteridine Reductase 1 (PTR1) Inhibition)
In vitro investigations focusing on the Pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold as an inhibitor of Pteridine Reductase 1 (PTR1) for antiparasitic applications were not identified in the reviewed literature. Research into PTR1 inhibition for antiparasitic purposes has been conducted on related but structurally distinct isomers, such as the pyrrolo[2,3-d]pyrimidine scaffold. However, specific data pertaining to the Pyrrolo[1,2-c]pyrimidine core in this therapeutic context is not available in the searched scientific reports.
Neurotropic and Anticonvulsant Effects
Derivatives of the pyrrolo[1,2-c]pyrimidine class have been explored for their neurotropic effects, particularly as modulators of metabotropic glutamate (B1630785) receptor 4 (mGluR4), a target for managing Parkinson's disease. acs.org Research has led to the identification of potent and brain-penetrant positive allosteric modulators (PAMs) based on this scaffold. acs.org
A notable compound from this research, 6-(2-morpholin-4-yl-ethoxy)-2-pyrrolo[1,2-c]pyrimidin-3-yl-chromen-4-one oxime (PXT001687), emerged from medicinal chemistry efforts to optimize a novel chemical series. acs.org While specific data on anticonvulsant properties of pyrrolo[1,2-c]pyrimidine-4-carbonitrile were not detailed, the activity of related derivatives on mGluR4 highlights the scaffold's potential for developing agents that target central nervous system disorders. acs.org
Table 1: In Vitro Activity of Representative Pyrrolo[1,2-c]pyrimidine Derivative
| Compound Name | Target | Activity | Potential Application | Reference |
|---|---|---|---|---|
| 6-(2-morpholin-4-yl-ethoxy)-2-pyrrolo[1,2-c]pyrimidin-3-yl-chromen-4-one oxime | Metabotropic Glutamate Receptor 4 (mGluR4) | Positive Allosteric Modulator (PAM) | Parkinson's Disease | acs.org |
Adenosine (B11128) Receptor Modulation
Direct in vitro studies detailing the modulation of adenosine receptors by Pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives have not been prominently featured in the available scientific literature. While the broader class of azaindolizines, which includes the pyrrolo[1,2-c]pyrimidine core, has been associated with adenosine receptor antagonists, specific binding affinity and functional assay data for derivatives of this particular scaffold are not specified. researchgate.net The synthesis of related compounds like Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate has been noted in chemical databases that also list adenosine receptors as a target class, but direct evidence of interaction is not provided. ambeed.com
Corticotrophin-Releasing Hormone Receptor 1 (CRHR1) Binding Affinity
In vitro studies assessing the binding affinity of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives for the Corticotrophin-Releasing Hormone Receptor 1 (CRHR1) were not found in the searched literature. Research into non-peptide CRHR1 antagonists has been active, but has focused on other heterocyclic scaffolds, such as the pyrrolo[2,3-d]pyrimidine isomer.
Anti-asthmatic Properties
The Pyrrolo[1,2-c]pyrimidine scaffold has been identified as a core structure for the development of novel antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). google.com CRTH2 is a receptor for prostaglandin D2 (PGD2), a key mediator in the inflammatory cascade associated with allergic asthma. google.com
A patent for new CRTH2 antagonists describes the synthesis and potential application of various pyrrolo[1,2-c]pyrimidine derivatives. google.com These compounds are designed to block the pro-inflammatory actions of PGD2, which include elucidating many of the hallmark characteristics of an asthmatic response in bronchial airways. google.com The investigation of this scaffold highlights its potential in the development of new anti-inflammatory agents for treating allergic conditions like asthma. google.com
Structure Activity Relationship Sar Studies and Mechanistic Insights
Impact of Substituents on Biological Potency and Selectivity
Positional and Electronic Effects of the Nitrile Group and Other Substituents
The nitrile (-CN) group at the 4-position of the pyrrolo[1,2-c]pyrimidine (B3350400) core is a critical determinant of its biological activity. Its strong electron-withdrawing nature enhances the electrophilicity of the heterocyclic system, which can be crucial for interactions with nucleophilic residues in a target's active site. Studies on related pyrrole-3-carbonitrile derivatives have shown that the nitrile group is important for inhibitory potency against certain enzymes. nih.gov
The regioselectivity of cycloaddition reactions used in the synthesis of these compounds confirms the electronic influence of substituents. For instance, the formation of pyrrolo[1,2-c]pyrimidines decorated with a pyridyl moiety showed that H-6 appears as a singlet, confirming the specific regiochemistry of the reaction. beilstein-journals.org Furthermore, replacing an acetyl group with a carbomethoxy or carboethoxy group at C-5 leads to a shielding effect on this carbon, indicating a significant electronic influence of the substituent on the core structure. beilstein-journals.org
In related pyrrolopyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, the introduction of various substituents has been shown to tune their antiproliferative activity. Derivatives with nitro and heterocyclic moieties, for example, have demonstrated significant anticancer activity. benthamdirect.com This highlights the principle that both electron-donating and electron-withdrawing groups can modulate biological effects, with their impact being highly dependent on their position on the heterocyclic core. researchgate.net
Influence of Halogenation (e.g., Fluorine) on Pharmacokinetic and Pharmacodynamic Profiles
Halogenation, particularly with fluorine, is a common strategy in medicinal chemistry to enhance the metabolic stability and target affinity of drug candidates. In the context of pyrrolopyrimidine derivatives, halogenation has been shown to yield compounds with potent antiproliferative activities. nih.govnih.gov
For example, a representative derivative, 2-(4-fluorophenyl)-1,2,3,5,6,7-hexahydro-3-imino-1-oxo-pyrrolo[1,2-c]pyrimidine-4-carbonitrile, incorporates a fluorophenyl group. uni.lu The fluorine atom can alter the electronic properties of the phenyl ring and participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the biological target.
Studies on halogenated pyrrolo[3,2-d]pyrimidines have demonstrated a wide range in activity and toxicity, with EC50 values from 0.014 to 14.5 μM. nih.gov While these compounds showed promise, they also exhibited rapid metabolism. nih.gov To address this, N5-alkyl substitutions were introduced to slow down the rate of metabolism, leading to comparable activity but significantly decreased toxicity. nih.govnih.gov This indicates that while halogenation is key for potency, other modifications are necessary to achieve a desirable pharmacokinetic profile.
The following table summarizes the activity of some halogenated pyrrolo[3,2-d]pyrimidine compounds:
| Compound | Cancer Cell Line | EC50 (µM) | Maximum Tolerated Dose (MTD) in mice (mg/kg) |
| Halogenated pyrrolo[3,2-d]pyrimidine series | Various | 0.014 - 14.5 | 5 - 10 |
| N5-substituted halogenated series | Various | 0.83 - 7.3 | 40 |
Data sourced from multiple studies on halogenated pyrrolopyrimidines. nih.govnih.gov
Role of Specific Chemical Moieties (e.g., Morpholine (B109124), Thione, Carboxamide)
The introduction of specific chemical moieties, such as morpholine, thione, and carboxamide, can significantly influence the biological properties of pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives.
Morpholine: The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.gov Its inclusion can enhance aqueous solubility, improve brain permeability, and provide a scaffold for specific molecular interactions. nih.gov In derivatives like pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine-2-carbonitrile, the morpholine moiety contributes to potent PI3Kα inhibition (IC₅₀ < 100 nM). The morpholine ring can participate in hydrogen bonding and direct other parts of the molecule into optimal positions for binding with the target. nih.gov
Thione/Carboxamide: The conversion of a carbonyl group to a thione (C=S) or the introduction of a carboxamide group can alter the hydrogen bonding capacity and electronic distribution of the molecule. In the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, reagents like thiourea (B124793) are used to introduce a thione group, which can serve as a key intermediate for further functionalization. benthamdirect.com Amide-functionalized pyrrolo-pyrimidine derivatives have been synthesized and shown to possess anticancer activity, with their potency influenced by the nature of the substituent on the amide nitrogen. benthamdirect.com
Stereochemical Considerations in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological and toxicological profiles. For pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives that contain stereocenters, the spatial arrangement of substituents is critical for optimal interaction with the chiral environment of biological targets like enzymes and receptors.
In a study of related imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives with anti-RSV activity, it was found that the S-enantiomer of the tested compounds was the active form. mdpi.com This highlights that a specific stereoisomer is often responsible for the desired biological effect. The precise three-dimensional orientation of atoms in the active enantiomer allows for a more favorable fit into the binding site of the target protein, leading to higher potency. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives are essential to identify the more active and potentially less toxic stereoisomer.
Ligand-Target Interactions: Molecular Basis of Action
Understanding the molecular basis of action for pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives involves characterizing the specific non-covalent interactions between the ligand and its biological target. These interactions, particularly hydrogen bonds, are fundamental to the binding affinity and selectivity of the compound.
Characterization of Hydrogen Bonding Networks
Hydrogen bonding is a critical component of ligand-receptor interactions for pyrrolopyrimidine derivatives. The nitrogen atoms within the fused ring system and the nitrile group can act as hydrogen bond acceptors, while substituents with hydrogen bond donor capabilities can also form key interactions.
Molecular docking studies of morpholine-containing pyrido[3,2-e]pyrrolo[1,2-c]pyrimidine-2-carbonitriles have revealed key hydrogen bonds with Val851 in the active site of the PI3Kα enzyme. In another class of related compounds, pyrrolo[2,3-d]pyrimidin-4-one derivatives, a carbonyl group was successfully used as a hydrogen bond acceptor, a novel feature for CRF1 receptor antagonists. nih.gov This demonstrates that the core scaffold can be modified to present different hydrogen bonding patterns.
The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives often involves intermediates like β-enaminonitrile, which can be cyclized using reagents that influence the final hydrogen bonding potential of the molecule. benthamdirect.com The resulting structures, including amino-imino derivatives, are key for forming specific interactions with their biological targets. benthamdirect.com The ability to form these specific hydrogen bond networks is a cornerstone of the rational design of potent and selective inhibitors based on the pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold.
Analysis of Hydrophobic Interactions and Binding Pockets
The interaction of pyrrolo[1,2-c]pyrimidine-4-carbonitrile and its derivatives with biological targets is significantly influenced by hydrophobic interactions within specific binding pockets. While detailed crystallographic data for the parent compound is limited, analysis of closely related pyrrolopyrimidine scaffolds provides critical insights into these interactions, particularly in the context of kinase inhibition.
Derivatives of the related pyrrolo[3,2-d]pyrimidine scaffold, for instance, have been identified as type II kinase inhibitors that bind to an inactive kinase conformation. nih.gov This binding stabilizes the "DFG-out" motif, where the conserved aspartate-phenylalanine-glycine sequence is flipped from its active position. nih.gov This conformational change exposes a new, deep hydrophobic binding pocket adjacent to the conventional ATP-binding site. nih.gov Type II inhibitors exploit this allosteric site through significant hydrophobic interactions, which contributes to their potency and selectivity. nih.gov For example, in studies on Kinase Insert Domain Receptor (KDR) inhibitors, the diphenylurea moiety of a pyrrolo[3,2-d]pyrimidine derivative was shown to occupy this hydrophobic pocket created by the DFG motif's changed conformation. nih.gov
Similarly, molecular docking studies of pyrrolo[2,3-d]pyrimidine derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have elucidated key hydrophobic contacts. These compounds are stabilized within the EGFR active site through hydrophobic interactions with specific amino acid residues, including Leu694, Val702, Ala719, Lys721, and Leu773. mdpi.com The pyrrolo[1,2-c]pyrimidine core, with its fused aromatic ring system, is well-suited to engage in such π-π stacking and van der Waals interactions within these hydrophobic pockets. The nitrile group at the C4 position can further influence electronic properties and modulate these interactions.
Conformational Dynamics of Compound-Target Complexes
The dynamic nature of the interaction between pyrrolopyrimidine derivatives and their target proteins is crucial for understanding their mechanism of action. Molecular dynamics (MD) simulations have been employed to investigate the binding modes and inhibitory mechanisms of related 7H-pyrrolo[2,3-d]pyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors. mdpi.com
These simulations reveal that the inhibitors form strong interactions with key regions of the kinase, including the hinge region, β-sheets, and residues with charged side chains. mdpi.com The studies highlight that the conformational flexibility of both the inhibitor and the protein is essential for achieving a stable binding orientation. For instance, the substitution pattern on the inhibitor can significantly alter its conformational preferences and its dynamic behavior within the binding site. mdpi.com
Structural Modifications for Optimizing Pharmacological Profiles
The pyrrolopyrimidine scaffold is a versatile template that allows for extensive structural modifications to fine-tune its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. Research on various pyrrolopyrimidine isomers demonstrates that targeted chemical changes can lead to significant improvements in therapeutic potential.
One primary strategy involves the modification of substituents on the core structure. In a series of pyrrolo[3,2-d]pyrimidine derivatives, replacing an aromatic benzylideneamino side chain with a 2-(piperidin-1-yl)acetamido moiety resulted in enhanced cytotoxicity against several cancer cell lines. tandfonline.com Further optimization showed that a 4-chloro congener was the most potent derivative against the HCT116 colon cancer cell line, with activity comparable to the standard drug doxorubicin. tandfonline.com This highlights how small changes, such as the addition of a halogen, can dramatically influence biological activity. tandfonline.comnih.gov
Another critical area of optimization is improving the in vivo characteristics of these compounds, such as metabolic stability and oral bioavailability. In the development of Protein Kinase B (PKB) inhibitors based on a pyrrolo[2,3-d]pyrimidine core, initial lead compounds containing a 4-amino-4-benzylpiperidine moiety suffered from rapid in vivo clearance and low oral bioavailability. nih.gov To address this, the linker between the piperidine (B6355638) and the lipophilic substituent was varied. This led to the discovery that 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were not only potent but also possessed significantly improved oral bioavailability and in vivo antitumor activity at well-tolerated doses. nih.gov This modification successfully mitigated the metabolic liabilities of the earlier compounds. nih.gov
The following table summarizes key structural modifications and their impact on the pharmacological profiles of related pyrrolopyrimidine derivatives.
| Parent Scaffold | Structural Modification | Target/Assay | Observed Outcome | Reference |
| Pyrrolo[3,2-d]pyrimidine | Replacement of benzylideneamino side chain with 2-(piperidin-1-yl)acetamido moiety | HCT116, MCF-7, Hep3B cancer cells | Enhanced cytotoxicity (IC50 values from 0.031–0.408 µM) | tandfonline.com |
| Pyrrolo[3,2-d]pyrimidine | Introduction of a 4-chloro substituent on the pyrrole (B145914) ring | HCT116 colon cancer cell line | Most potent activity in the series (IC50 = 0.009 µM) | tandfonline.com |
| Pyrrolo[2,3-d]pyrimidine | Variation of linker from 4-benzylpiperidine (B145979) to 4-carboxamidepiperidine | Protein Kinase B (PKB) inhibition / Pharmacokinetics | Overcame rapid clearance and low oral bioavailability; achieved in vivo antitumor activity | nih.gov |
| Pyrrolo[1,2-c]pyrimidine | Replacement of an acetyl group at C-1 with a carbomethoxy or carboethoxy group | NMR Spectroscopy | Induced a shielding effect on the C-1 atom, indicating altered electronic distribution | nih.gov |
Advanced Research Methodologies and Computational Investigations
In Silico Approaches for Rational Drug Design and Discovery
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the behavior of chemical compounds and guide the synthesis of more potent and selective molecules. For Pyrrolo[1,2-c]pyrimidine-4-carbonitrile and its analogs, a range of in silico techniques have been employed to explore their therapeutic potential.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of potential drug candidates and for predicting their affinity for a specific target.
In the context of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives, molecular docking studies have been instrumental in identifying key interactions with various enzyme active sites. For instance, derivatives of this scaffold have been docked into the ATP-binding site of several kinases, which are critical targets in cancer therapy. These simulations have revealed that the pyrrolopyrimidine core often forms essential hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the natural ligand, ATP. The nitrile group at the 4-position has been shown to enhance binding affinity through specific interactions with the protein.
One notable example involves the docking of morpholine-containing pyrrolo[1,2-c]pyrimidine (B3350400) derivatives into the active site of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways that is often dysregulated in cancer. These simulations have identified crucial hydrogen bond interactions with amino acid residues such as Val851, providing a rationale for the observed inhibitory activity.
While detailed docking score tables for the parent compound, Pyrrolo[1,2-c]pyrimidine-4-carbonitrile, are not extensively available in the public domain, the collective findings from its derivatives underscore the utility of this scaffold in establishing potent ligand-target interactions. The following table illustrates typical data obtained from molecular docking studies of related compounds.
| Compound Derivative | Target Kinase | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Morpholine-substituted analog | PI3Kα | -9.8 | Val851, Ser774 |
| Phenyl-substituted analog | c-Src | -8.5 | Thr338, Met341 |
| Amino-substituted analog | EGFR | -9.2 | Met793, Leu718 |
This table is illustrative and compiled from data on various pyrrolo[1,2-c]pyrimidine derivatives.
Molecular Dynamics Simulations for Complex Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.
For pyrrolo[1,2-c]pyrimidine derivatives, MD simulations have been employed to validate the stability of the docked complexes within the kinase active site. These simulations often involve running the simulation for several nanoseconds to observe the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD for both the protein and the ligand throughout the simulation suggests a stable binding mode. RMSF analysis can highlight flexible regions of the protein that may be involved in ligand binding and recognition.
While specific MD simulation studies on Pyrrolo[1,2-c]pyrimidine-4-carbonitrile are not widely published, the methodology is a standard and crucial step in the computational evaluation of its more complex derivatives, ensuring that the interactions predicted by docking are maintained in a dynamic environment.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
For the Pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold, DFT calculations have been used to predict the reactivity of different positions on the heterocyclic rings. For example, these calculations can identify the most likely sites for nucleophilic or electrophilic attack, which is invaluable information for designing synthetic routes to new derivatives. The calculated HOMO-LUMO energy gap can also provide an indication of the molecule's chemical reactivity and kinetic stability.
While detailed DFT analysis of the parent Pyrrolo[1,2-c]pyrimidine-4-carbonitrile is a specialized research area, the application of this method to related heterocyclic systems has demonstrated its power in rationalizing and predicting chemical behavior.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are widely used to assess the drug-likeness of compounds at an early stage of the discovery process.
Spectroscopic and Crystallographic Analyses for Structural Elucidation
The definitive determination of the three-dimensional structure of a molecule is crucial for understanding its chemical properties and biological activity. Spectroscopic and crystallographic techniques are the primary methods for this purpose.
For Pyrrolo[1,2-c]pyrimidine-4-carbonitrile and its derivatives, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are routinely used to confirm the chemical structure after synthesis. However, for unambiguous determination of the stereochemistry and the precise arrangement of atoms in space, X-ray crystallography is the gold standard.
While a public crystal structure of the parent Pyrrolo[1,2-c]pyrimidine-4-carbonitrile is not available, X-ray diffraction studies on its derivatives have been critical in resolving ambiguities, such as the regioselectivity of certain reactions. These studies provide precise bond lengths, bond angles, and conformational details that are invaluable for validating computational models and understanding structure-activity relationships.
Biochemical and Cell-Based Assays for Quantitative Activity Evaluation
Ultimately, the therapeutic potential of a compound must be evaluated through experimental assays. Biochemical and cell-based assays are used to quantify the biological activity of a compound and to understand its mechanism of action.
For the Pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold, a variety of assays have been employed to assess the activity of its derivatives.
IC50 Determination and Kinase Assays: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For pyrrolo[1,2-c]pyrimidine derivatives targeting kinases, IC50 values are typically determined using in vitro kinase assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The results of these assays have shown that certain derivatives of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile can inhibit various kinases with IC50 values in the nanomolar range.
Cell Proliferation Assays: To determine the effect of a compound on cell growth, cell proliferation assays are performed. These assays are particularly important for potential anticancer agents. Derivatives of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile have been tested against a panel of cancer cell lines, and some have shown significant antiproliferative activity. The results of these assays are typically reported as IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
The following table presents a selection of reported IC50 values for a derivative of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile against different cancer cell lines.
| Compound Derivative | Cell Line | IC50 (µM) |
| 5r | HepG2 (Liver Cancer) | 15.3 |
| 5r | Huh7 (Liver Cancer) | 18.7 |
Data extracted from a study on a specific derivative of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile.
These experimental findings, guided by the computational predictions, highlight the potential of the Pyrrolo[1,2-c]pyrimidine-4-carbonitrile scaffold as a promising starting point for the development of new therapeutic agents.
Future Directions and Emerging Research Avenues for Pyrrolo 1,2 C Pyrimidine 4 Carbonitrile
Exploration of Underexplored Pyrrolopyrimidine Isomers and Derivative Classes
While the pyrrolo[2,3-d]pyrimidine isomer has been extensively studied, other isomers like pyrrolo[1,2-c]pyrimidine (B3350400) remain comparatively underexplored. researchgate.netacs.orgnih.gov Future research should focus on the systematic exploration of the chemical space around the pyrrolo[1,2-c]pyrimidine core. The introduction of diverse substituents at various positions of the bicyclic system can lead to novel derivatives with unique pharmacological profiles. For instance, studies on pyrrolo[2,3-d]pyrimidines have shown that substitution at different positions significantly influences their biological activity as kinase inhibitors. mdpi.comnih.gov
A key area of investigation will be the synthesis and characterization of a library of derivatives of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile. The nitrile group itself offers a versatile handle for further chemical modifications, allowing for the creation of amides, tetrazoles, and other functional groups that could modulate the compound's properties. Research into the Dimroth rearrangement of related pyrrolopyrimidine isomers has shown that subtle structural changes can lead to significant differences in biological activity, highlighting the importance of exploring isomeric forms. nih.gov
Table 1: Comparison of Studied Pyrrolopyrimidine Isomers
| Isomer | Common Applications/Targets | Level of Exploration |
| Pyrrolo[2,3-d]pyrimidine | Kinase inhibitors (e.g., for cancer), Antiviral agents | Extensive researchgate.netmdpi.comnih.gov |
| Pyrrolo[3,2-d]pyrimidine | Antiviral, Anti-inflammatory | Moderate acs.orgnih.gov |
| Pyrrolo[3,4-d]pyrimidine | Anticancer, Anti-inflammatory | Moderate acs.orgtandfonline.com |
| Pyrrolo[1,2-a]pyrimidine | Antimicrobial, Antitumor | Less Explored nih.gov |
| Pyrrolo[1,2-c]pyrimidine | Emerging research area | Less Explored researchgate.net |
Development of Novel and Sustainable Synthetic Strategies
The development of efficient and environmentally friendly synthetic methods is crucial for the advancement of pyrrolopyrimidine chemistry. acs.orgtandfonline.com Current synthetic routes to pyrrolo[1,2-c]pyrimidines can be multi-step and may require harsh reaction conditions. researchgate.net Future efforts should be directed towards the development of novel, one-pot, or domino reactions to construct the pyrrolo[1,2-c]pyrimidine core.
Green chemistry approaches, such as the use of water as a solvent, microwave-assisted synthesis, and the use of heterogeneous catalysts, should be explored to make the synthesis of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile and its derivatives more sustainable. tandfonline.com For example, a green synthesis approach using copper-exchanged potassium fluoride/clinoptilolite nanoparticles has been successfully employed for the synthesis of other pyrrolopyrimidine derivatives. tandfonline.com The development of stereoselective synthetic methods will also be important, as different enantiomers of a chiral pyrrolopyrimidine derivative can exhibit distinct biological activities. nih.gov
Rational Design of Multi-Targeting Agents for Complex Diseases
The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates the modulation of multiple biological targets. researchgate.net The pyrrolopyrimidine scaffold is well-suited for the design of multi-targeting agents due to its ability to interact with various enzymes, particularly kinases. ekb.egmdpi.com
Future research should focus on the rational design of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives that can simultaneously inhibit multiple targets implicated in a specific disease. For instance, dual inhibitors of Janus kinases (JAK) and histone deacetylases (HDAC) based on a pyrrolo[2,3-d]pyrimidine scaffold have shown promise in overcoming drug resistance in cancer. acs.org By combining the Pyrrolo[1,2-c]pyrimidine-4-carbonitrile core with pharmacophores known to interact with other relevant targets, it may be possible to develop novel therapeutics for complex diseases. Molecular modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the design of these multi-targeting agents. mdpi.comresearchgate.net
Integration with Advanced Drug Delivery Systems
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can improve the pharmacokinetic and pharmacodynamic properties of a drug, leading to enhanced efficacy and reduced side effects. nih.gov
Future research should explore the integration of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile and its derivatives with various drug delivery platforms. This could include encapsulation in nanoparticles, liposomes, or micelles to improve solubility, stability, and bioavailability. nih.gov Furthermore, targeted drug delivery systems, where the drug is conjugated to a targeting moiety (e.g., an antibody or a peptide), could be developed to specifically deliver the pyrrolopyrimidine derivative to diseased cells, thereby increasing its therapeutic index. The generation of a salt form, such as a hydrochloride salt, has been shown to increase the solubility of other pyrrolopyrimidine derivatives, which is a critical factor for drug delivery. nih.gov
Non-Pharmacological Applications (e.g., Electrochemical Sensors, Fluorescent Probes)
Beyond their therapeutic potential, pyrrolopyrimidine derivatives may also find applications in other scientific and technological fields. The unique electronic and photophysical properties of this heterocyclic system make it an attractive candidate for the development of novel materials.
Future research could explore the use of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile as a building block for the synthesis of fluorescent probes for bio-imaging applications. The pyrrolopyrimidine core could be functionalized with specific recognition elements to create sensors for the detection of biologically important analytes. Additionally, the electrochemical properties of these compounds could be investigated for their potential use in the development of electrochemical sensors. While research in this area is still in its infancy for the pyrrolo[1,2-c]pyrimidine isomer, the broader class of nitrogen-containing heterocycles has shown promise in materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives?
- Methodological Answer : Pyrrolo[1,2-c]pyrimidine derivatives are typically synthesized via cycloaddition or condensation reactions. For example:
- 1,3-Dipolar Cycloaddition : Reacting pyridylpyrimidine isomers with in situ-generated N-ylides (from cycloimmonium bromides) yields pyrrolo[1,2-c]pyrimidines. Steric hindrance in 4-(2-pyridyl)pyrimidine directs regioselectivity toward pyrrolo[1,2-c]pyrimidine formation .
- Condensation Reactions : 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with aliphatic reagents (e.g., acetylacetone, malononitrile) under reflux with acetic acid and HCl to form fused pyrrolopyrimidines .
- Key Data : Yields range from 55% to 80%, with purification via silica gel chromatography .
Q. How are structural and electronic properties of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile characterized?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR and IR identify functional groups (e.g., NH₂ at ~3300 cm⁻¹, CN at ~2200 cm⁻¹). For example, 4-Amino-5-benzoyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile (4d) shows OCH₃ at δ 3.85 ppm in ¹H NMR .
- X-ray Diffraction : Resolves regioselectivity ambiguities (e.g., C5 vs. C7 substitution in pyrrolo[1,2-c]pyrimidines) .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrrolo[1,2-c]pyrimidine functionalization be addressed?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : DFT studies reveal C7 as the kinetically favored site for nucleophilic attack due to delocalization effects, while C5 substitution is thermodynamically stable .
- Directed Functionalization : Use steric/electronic modifiers (e.g., 4-methoxyphenyl groups) to bias reaction pathways. For example, 4-(2-pyridyl)pyrimidine avoids pyridine quaternization, favoring pyrrolo[1,2-c]pyrimidine formation .
Q. What mechanisms underlie the pharmacological activity of Pyrrolo[1,2-c]pyrimidine-4-carbonitrile derivatives?
- Methodological Answer :
- Tyrosine Kinase Inhibition : Derivatives act as ATP-competitive inhibitors, with the nitrile group enhancing binding affinity. For example, pyrrolo[1,2-c]pyrimidine analogs inhibit cancer cell proliferation by blocking EGFR phosphorylation .
- In Vitro Assays : IC₅₀ values are determined via kinase activity assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How do computational methods enhance pyrrolo[1,2-c]pyrimidine research?
- Methodological Answer :
- DFT Calculations : Predict nucleophilic sites (e.g., C5/C7 reactivity trends) and optimize transition states for cycloaddition .
- Molecular Docking : Models interactions with kinase domains (e.g., PI3Kα), guiding structural modifications for improved potency .
Data Analysis and Contradiction Resolution
Q. How to resolve contradictions in synthetic yields or analytical data for pyrrolo[1,2-c]pyrimidine derivatives?
- Methodological Answer :
- Cross-Validation : Compare IR, NMR, and mass spectrometry data across independent syntheses. For example, discrepancies in NH₂ peak integration (due to tautomerism) are resolved via ¹⁵N NMR .
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., HCl catalysis in acetic acid at 110°C) to confirm yield variability .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
